N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE
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Overview
Description
N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon
Mechanism of Action
Target of Action
The primary targets of N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoethanol with aromatic aldehydes to form 2-oxazolines . This is followed by further functionalization to introduce the pyrazolo[3,2-b][1,3]oxazine core.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of triflic acid (TfOH) as a dehydrative cyclization promoter has been reported to be effective in synthesizing 2-oxazolines . This method is advantageous as it generates water as the only byproduct, making it environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Oxazolines: These compounds share a similar oxazine core and are known for their diverse biological activities.
Imidazoles: Another class of heterocyclic compounds with similar biological properties.
Uniqueness
N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE is unique due to its specific structure, which combines the properties of both pyrazole and oxazine rings
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-9-8-17(12-5-2-1-3-6-12)14(20)13-11-16-18-7-4-10-21-15(13)18/h1-3,5-6,11,19H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXLCVYFTADMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N(CCO)C3=CC=CC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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